3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a brominated compound with high reactivity, noted for its use in chemical synthesis . It belongs to the tetrahydroimidazopyrazine family, known for their broad-spectrum applications ranging from anticancer to antimicrobial potential . The molecular formula is C6H8BrN3 and the molecular weight is 202.05 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines involves a combinatorial approach towards a library of BIM molecules . The process includes the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF at room temperature for 4 hours, followed by the use of NH4OAc in toluene under reflux for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that as a brominated compound, it carries specific properties such as high reactivity .Physical and Chemical Properties Analysis
This compound is an off-white solid . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- A series of imidazo[1,2-alpha]pyrazine derivatives, including ones similar to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have been synthesized and shown to exhibit uterine-relaxing and antibronchospastic activities, alongside positive chronotropic and inotropic effects on isolated atria due to their phosphodiesterase-inhibiting properties (Sablayrolles et al., 1984).
- The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for efficient preparation of 3-aminoimidazo[1,2-a]pyrazine scaffolds, highlighting the compound's relevance in drug synthesis (Baenziger et al., 2017).
Biological and Medicinal Applications
- Imidazo[1,2-a]pyrazine derivatives, including compounds structurally related to this compound, have shown potential in generating antiproliferative agents against various cancer cell lines, indicating their significance in anticancer research (Gomha et al., 2015).
Material Science and Photophysical Properties
- Heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have been synthesized for potential applications in organic light-emitting devices (OLEDs), showcasing the versatile applications of related heterocyclic compounds in materials science (Stagni et al., 2008).
Catalysis and Organic Synthesis
- Pyrazine-bridged diimidazolium salts have been synthesized for use in palladium-catalyzed Heck-type coupling reactions, demonstrating the utility of imidazo[1,2-a]pyrazine derivatives in facilitating organic transformations (Jahnke et al., 2009).
Mechanism of Action
The tetrahydroimidazo[1,2-a]pyrazine derivatives, including 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are heterocyclized dipeptides known to preferentially silence Gaq proteins . These compounds are cell-permeable and have been evaluated in a second messenger-based fluorescence assay to analyze the activity of Gaq proteins .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZCPFHOOQLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915002 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-19-1 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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